Home > Products > Screening Compounds P40937 > Tofogliflozin hydrate
Tofogliflozin hydrate - 1201913-82-7

Tofogliflozin hydrate

Catalog Number: EVT-253229
CAS Number: 1201913-82-7
Molecular Formula: C22H28O7
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tofogliflozin is a potent inhibitor of sodium glucose cotransporter 2 (SGLT2) with Ki values of 2.9, 14.9, and 6.4 nM for human, rat, and mouse SGLT2, respectively. It is selective for SGLT2 (IC50 = 2.9 nM) over other SGLTs (IC50s = >1,500 nM for SGLT1 and 3-6). Tofogliflozin (3-10 mg/kg) reduces plasma glucose concentrations and increases renal glucose clearance in Zucker diabetic fatty rats in a dose-dependent manner. It also reduces hyperglycemia in non-fasted db/db mice and decreases postprandial hyperglycemia in GK rats, a non-obese model of type 2 diabetes with glucose intolerance.
Tofogliflozin, also known as CSG 452, is a potent and high selective SGLT2 inhibitor under development the treatment of diabetes mellitus. Tofogliflozin improves glycaemic control and lowers body weight in patients with type 2 diabetes mellitus. Tofogliflozin dose-dependently suppressed glucose entry into tubular cells. High glucose exposure (30 mM) for 4 and 24 h significantly increased oxidative stress generation in tubular cells, which were suppressed by the treatment of tofogliflozin or an antioxidant N-acetylcysteine (NAC).

Glimepiride

Compound Description: Glimepiride is a sulfonylurea drug used for the treatment of type 2 diabetes mellitus. It works by increasing insulin secretion from the pancreas. [, , ]

Relevance: Glimepiride serves as a relevant comparator to Tofogliflozin hydrate in several studies, exploring the comparative efficacy of these drugs in managing type 2 diabetes and associated conditions like non-alcoholic fatty liver disease (NAFLD). While both drugs demonstrate efficacy in improving glycemic control and liver histology in patients with type 2 diabetes and NAFLD, they operate via distinct mechanisms. [, , ] Tofogliflozin hydrate, an SGLT2 inhibitor, promotes urinary glucose excretion, whereas Glimepiride enhances insulin secretion. Notably, Tofogliflozin hydrate exhibits superior performance in improving liver histology, particularly fibrosis, compared to Glimepiride. []

Pioglitazone

Compound Description: Pioglitazone belongs to the thiazolidinedione class of drugs and is utilized in the management of type 2 diabetes mellitus. It enhances insulin sensitivity in peripheral tissues such as skeletal muscle and adipose tissue. [, ]

Relevance: Pioglitazone is investigated in conjunction with Tofogliflozin hydrate as a combination therapy for type 2 diabetes and NAFLD. [, ] These studies aim to evaluate the additive or synergistic effects of combining drugs with distinct mechanisms of action in addressing these intertwined conditions. Studies show that the combination therapy leads to additional improvements in glycated hemoglobin (HbA1c), a marker for long-term blood sugar control, compared to either drug used as monotherapy. [] This suggests a potential benefit of combining Tofogliflozin hydrate and Pioglitazone in managing hyperglycemia.

Pemafibrate

Compound Description: Pemafibrate is a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator, a class of drugs primarily employed to lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in the blood. []

Relevance: Pemafibrate is explored in combination with Tofogliflozin hydrate as a potential therapeutic strategy for non-alcoholic steatohepatitis (NASH), a more severe form of NAFLD. [] This combination aims to target multiple pathophysiological aspects of NASH, including hyperglycemia, hypertriglyceridemia, and hepatic inflammation. The study highlighted the potential of this combination therapy in preventing the progression of NASH to hepatocellular carcinoma (HCC). []

Canagliflozin, Dapagliflozin, Empagliflozin

Compound Description: Canagliflozin, Dapagliflozin, and Empagliflozin are all SGLT2 inhibitors. These drugs are used in the treatment of type 2 diabetes and work by inhibiting the reabsorption of glucose in the kidneys, thereby increasing urinary glucose excretion. []

Relevance: These SGLT2 inhibitors, including Tofogliflozin hydrate, represent a class of drugs with a shared mechanism of action in treating type 2 diabetes. [] They differ in their chemical structures and may exhibit variations in their potency, selectivity for SGLT2, and potential off-target effects. Comparing Tofogliflozin hydrate to other SGLT2 inhibitors aids in understanding its specific pharmacological profile and potential advantages or disadvantages within this drug class. For instance, Tofogliflozin is considered the most selective SGLT2 inhibitor, potentially leading to a more favorable cardiovascular risk profile and fewer side effects compared to less selective agents like Canagliflozin, Dapagliflozin, and Empagliflozin. []

Anagliptin

Compound Description: Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used as an oral antidiabetic drug. It works by increasing the levels of incretin hormones, which stimulate insulin secretion and suppress glucagon secretion. []

Relevance: The study investigated the impact of switching from DPP-4 inhibitors, such as Anagliptin, to Tofogliflozin hydrate on arterial stiffness in patients with type 2 diabetes. [] The goal was to evaluate if Tofogliflozin hydrate offers additional benefits in terms of cardiovascular risk reduction compared to DPP-4 inhibitors. Switching from Anagliptin to Tofogliflozin hydrate led to improvements in arterial stiffness, highlighting a potential advantage of Tofogliflozin hydrate in managing cardiovascular risk factors in patients with type 2 diabetes. []

Overview

Tofogliflozin hydrate is a pharmaceutical compound classified as a sodium/glucose cotransporter 2 inhibitor. It is primarily used in the treatment of Type 2 diabetes mellitus by promoting urinary glucose excretion and improving glycemic control. The compound was developed by Chugai Pharmaceutical Co. in Japan, where it was synthesized to address the need for effective diabetes management options . Tofogliflozin hydrate has garnered attention due to its selectivity and efficacy in managing hyperglycemia and reducing body weight in diabetic patients .

Synthesis Analysis

Methods and Technical Details

The synthesis of tofogliflozin hydrate involves several complex steps, often requiring specific conditions to ensure high yields. Two notable synthetic routes have been documented:

Molecular Structure Analysis

Structure and Data

Tofogliflozin hydrate has a complex molecular structure characterized by the presence of multiple hydroxyl groups, which are essential for its function as a sodium/glucose cotransporter inhibitor. The molecular formula is C21H25ClN2O5SC_{21}H_{25}ClN_{2}O_{5}S with a molecular weight of approximately 442.95 g/mol. The compound features a sulfonamide group and a glucoside moiety that contribute to its pharmacological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Tofogliflozin undergoes various chemical reactions during its synthesis, including:

  • Electrophilic Aromatic Substitution: This reaction is crucial for introducing functional groups into the aromatic ring of the precursor compounds.
  • Reduction Reactions: These are employed to convert certain functional groups into alcohols or other forms necessary for the final structure.
  • Protecting Group Strategies: Throughout the synthesis, protecting groups are utilized to prevent unwanted reactions at specific sites on the molecule, allowing for selective functionalization.

These reactions require careful control of conditions such as temperature and pressure to optimize yields and minimize byproducts .

Mechanism of Action

Process and Data

Tofogliflozin exerts its therapeutic effects primarily through the inhibition of sodium/glucose cotransporter 2, which is responsible for glucose reabsorption in the kidneys. By blocking this transporter, tofogliflozin increases urinary glucose excretion (UGE), leading to lower blood glucose levels. This mechanism not only improves glycemic control but also contributes to weight loss by reducing caloric absorption from glucose .

In animal studies, tofogliflozin has demonstrated significant reductions in body weight and fat mass without affecting lean body mass or bone density, indicating a favorable safety profile for long-term use .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tofogliflozin hydrate exhibits several key physical and chemical properties:

These properties are crucial for its formulation in pharmaceutical applications.

Applications

Scientific Uses

Tofogliflozin hydrate is primarily used in clinical settings for managing Type 2 diabetes mellitus. Its ability to induce urinary glucose excretion makes it a valuable addition to diabetes treatment regimens. Beyond its primary use, research continues into its potential applications in obesity management and metabolic syndrome due to its effects on weight reduction and fat metabolism . Additionally, ongoing studies are exploring its mechanisms further to uncover additional therapeutic benefits or applications in related metabolic disorders.

Molecular Pharmacology of Tofogliflozin Hydrate

Structural Characterization and Structure-Activity Relationships

Tofogliflozin hydrate (chemical name: (1S,3'R,4'S,5'S,6'R)-6-(4-Ethylbenzyl)-4',5'-dihydroxy-6'-(hydroxymethyl)spiro[isobenzofuran-1(3H),2'-[3H]pyran]-3',5',6'-triol hydrate) is a C-aryl glucoside derivative with a molecular formula of C₂₂H₂₈O₇·H₂O and a molecular weight of 434.46 g/mol [3] [5]. The compound features a spiro-linked isobenzofuranopyran scaffold, where the glucose moiety is fused to a dihydroisobenzofuran ring via a spiro junction at the anomeric carbon. The pharmacophoric requirements are fulfilled by:

  • Aglycone moiety: The 4-ethylbenzyl group at the C6 position of the glucose unit is critical for SGLT2 binding affinity. Structure-activity relationship (SAR) studies demonstrate that ethyl substitution optimizes hydrophobic interactions within the SGLT2 binding pocket, with larger alkyl groups (e.g., propyl) reducing potency and smaller groups (methyl) diminishing metabolic stability [5].
  • Glucose moiety: The β-D-glucopyranose configuration is essential, as α-anomers or modified sugars (e.g., galactose) abolish inhibitory activity. The C4' and C6' hydroxyl groups form key hydrogen bonds with residues in the SGLT2 glucose-binding site [5] [6].
  • Spiro linkage: The spirocyclic connection between the aglycone and glucose units constrains conformational flexibility, enhancing target selectivity and reducing off-target interactions [5].

Table 1: Key Structural Features of Tofogliflozin Hydrate and Their Pharmacological Roles

Structural ElementChemical FeaturePharmacological Role
4-Ethylbenzyl groupHydrophobic substituentBinds to hydrophobic subpocket of SGLT2; optimizes affinity and metabolic stability
β-D-GlucopyranosePyranose ring with C1-spiro linkMimics glucose conformation; hydrogen bonding with Q457, H80, and S392 residues
C4' and C6' hydroxylsPolar groupsCritical for hydrogen-bonding network in SGLT2 binding site
DihydroisobenzofuranFused bicyclic systemProvides rigidity and stabilizes bioactive conformation

Metabolic susceptibility studies reveal that modifications at the ethyl group or glucose hydroxyls increase vulnerability to glucuronidation or oxidation, reducing bioavailability. The intact spiro-glucose structure combined with the optimized ethylbenzyl aglycone confers tofogliflozin’s high potency and selectivity [5].

Selectivity Profiling: SGLT2 vs. SGLT1 Inhibition Dynamics

Tofogliflozin hydrate exhibits >2,900-fold selectivity for human SGLT2 (hSGLT2; IC₅₀ = 2.9–14.9 nM) over hSGLT1 (IC₅₀ = 8,440–13,000 nM), as demonstrated in cell-based uptake assays using radiolabeled α-methyl-D-glucopyranoside (AMG) in transfected CHO-K1 cells [5] [6]. This high selectivity arises from differential interactions with residue Phe453 in hSGLT2, which is replaced by Ala454 in hSGLT1. The ethylbenzyl group of tofogliflozin forms favorable π-π stacking with Phe453, while steric clashes occur with the smaller alanine in SGLT1 [6].

Kinetic analyses show mixed-type inhibition for SGLT2, where tofogliflozin binds both the free transporter and transporter-glucose complex with Kᵢ values of 7.2 nM and 14.3 nM, respectively. For SGLT1, inhibition is negligible even at 100 μM concentrations, confirming minimal off-target effects in the gastrointestinal tract [6]. In vivo urinary glucose excretion (UGE) studies correlate with this selectivity: tofogliflozin achieves near-maximal UGE at 20 mg/day in humans without inducing osmotic diarrhea—a hallmark of SGLT1 inhibition [1] [7].

Table 2: Selectivity Profile of Tofogliflozin Across SGLT Isoforms

TransporterIC₅₀ (nM)Kᵢ (nM)Tissue LocalizationFunctional Consequence of Inhibition
hSGLT22.9–14.97.2–14.3Renal proximal tubuleIncreased urinary glucose excretion
hSGLT18,440–13,000>10,000Intestine/HeartNo clinically significant inhibition
hSGLT4>100,000NDBrain/KidneyNegligible inhibition
hSGLT6>100,000NDBrain/KidneyNegligible inhibition

ND: Not determined due to lack of significant inhibition at physiologically relevant concentrations [5] [6].

Pharmacokinetic Properties: Absorption, Metabolism, and Excretion

Absorption

Tofogliflozin hydrate demonstrates rapid and complete oral absorption, with peak plasma concentrations (Tₘₐₓ) achieved within 0.75–1.5 hours post-administration. Absolute oral bioavailability is ≈97%, unaffected by food intake. Plasma protein binding is moderate (80–84%), primarily to albumin, with a steady-state volume of distribution (Vdₛₛ) of 61.8 L, indicating widespread tissue distribution [2] [5].

Metabolism

Biotransformation involves three primary pathways:

  • Oxidative metabolism: CYP2C18, CYP4A11, and CYP4F3B catalyze ω-oxidation of the ethyl group to form hydroxylated (M4) and carboxylated (M1) metabolites. M1 (phenyl acetic acid derivative) is the major circulating metabolite, accounting for 52% of total plasma drug-related material [2] [5].
  • Direct glucuronidation: UGT1A9 and UGT2B7 mediate O-glucuronidation at the C2' and C3' positions of the glucose moiety (metabolites M5 and M6).
  • Hydrolysis: Minor pathway yielding the aglycone derivative (M7) [2].

M1 is pharmacologically inactive, while parent tofogliflozin constitutes 42% of plasma drug-related material. Other metabolites (M4–M7) each represent <5% of total exposure [2].

Excretion

After a single oral dose of 20 mg [¹⁴C]-tofogliflozin, 76% of radioactivity is excreted in urine and 20% in feces within 72 hours. Renal excretion occurs via:

  • Active tubular secretion (OAT1/OAT3-mediated uptake; MATE1/MATE2K-mediated efflux) for parent drug and M1
  • Glomerular filtration for glucuronide conjugatesFecal elimination primarily involves unabsorbed drug and biliary-secreted metabolites [2].

Table 3: Pharmacokinetic Parameters of Tofogliflozin Hydrate

ParameterValueMethod/Notes
Oral bioavailability≈97%Radiolabeled study in healthy subjects
Tₘₐₓ0.75–1.5 hoursConsistent across 5–80 mg doses
Plasma protein binding80–84%Primarily albumin; concentration-independent
Vdₛₛ61.8 LSuggests extensive tissue distribution
Major metabolites in plasmaM1 (52%); parent drug (42%)M1 inactive; others <5% each
Urinary excretion of parent drug<1% of doseIndicates extensive metabolism
Total urinary glucose excretion50–80 g/dayDose-dependent; maximal at 20 mg/day
Elimination half-life (t₁/₂)4–7 hours (parent); 5–9 h (M1)Supports once-daily dosing

Binding Kinetics and Inhibition Constants (IC₅₀/Kᵢ) Across Species

Tofogliflozin hydrate displays species-dependent inhibition kinetics, with the highest potency for human SGLT2:

  • Human SGLT2: IC₅₀ = 2.9–14.9 nM (cell-based AMG uptake); Kᵢ = 7.2 nM (binding to free transporter) [6]
  • Rat SGLT2: IC₅₀ = 15.3–20.1 nM, reflecting ≈5-fold lower affinity than for human SGLT2 due to sequence divergence in transmembrane helix 13 [6]
  • Mouse SGLT2: IC₅₀ = 8.6 nM, indicating high cross-species conservation of binding residues

Kinetic analyses reveal slow dissociation (kₒff = 0.023 min⁻¹) from hSGLT2, contributing to sustained pharmacodynamic effects despite plasma half-life of 4–7 hours. The residence time on the target exceeds 43 minutes, enabling prolonged inhibition beyond plasma clearance [6].

Table 4: Inhibition Constants of Tofogliflozin Across Species

SpeciesSGLT2 IC₅₀ (nM)SGLT1 IC₅₀ (μM)Selectivity Ratio (SGLT2:SGLT1)Key Binding Residue Variation vs. Human
Human2.9–14.98.44–13.0>2,900-foldReference
Rat15.3–20.110.2≈500-foldVal152Met in TM4
Mouse8.69.8≈1,140-foldPhe453 conserved
Dog18.5ND>500-foldAla450Ser in TM13

Properties

CAS Number

1201913-82-7

Product Name

Tofogliflozin hydrate

IUPAC Name

(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1

InChI Key

ZXOCGDDVNPDRIW-NHFZGCSJSA-N

SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O

Solubility

Soluble in DMSO

Synonyms

Tofogliflozin hydrate; CSG452; CSG-452; CSG 452; R-7201; R 7201; R7201; Tofogliflozin

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O

Isomeric SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.